5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine

Medicinal Chemistry Organic Synthesis Library Generation

Accelerate your kinase inhibitor program with 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine (CAS 1255099-52-5). Its orthogonal 5-chloro (SNAr) and 2-methylthio (oxidation/displacement) handles enable divergent synthesis of diverse libraries from a single core. Ideal for hit-to-lead SAR and patent strategy. Procure multi-gram quantities to fuel your medicinal chemistry campaigns.

Molecular Formula C8H6ClN3S
Molecular Weight 211.67 g/mol
CAS No. 1255099-52-5
Cat. No. B1490086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine
CAS1255099-52-5
Molecular FormulaC8H6ClN3S
Molecular Weight211.67 g/mol
Structural Identifiers
SMILESCSC1=NC=C2C(=N1)C=CN=C2Cl
InChIInChI=1S/C8H6ClN3S/c1-13-8-11-4-5-6(12-8)2-3-10-7(5)9/h2-4H,1H3
InChIKeyPLQLDJOSXAPLFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine (CAS 1255099-52-5): Procurement Guide for a Versatile Heterocyclic Scaffold in Kinase Inhibitor Research


5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine (CAS 1255099-52-5) is a halogenated heteroaromatic compound within the pyrido[4,3-d]pyrimidine class, with a molecular formula of C8H6ClN3S and a molecular weight of 211.67 g/mol . Its structure comprises a fused pyridine-pyrimidine bicyclic core, featuring a chlorine atom at the 5-position and a methylthio group at the 2-position . This substitution pattern establishes it as a strategic advanced intermediate or building block, rather than a final bioactive molecule, for the synthesis of libraries targeting kinase inhibition [1].

Why a Generic Pyrido[4,3-D]pyrimidine Scaffold Cannot Substitute for 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine


The selection of a pyrido[4,3-d]pyrimidine core for medicinal chemistry is insufficient for ensuring project continuity; the specific substitution pattern on this core is a critical determinant of downstream synthetic feasibility and ultimate biological outcome. The 5-chloro and 2-methylthio groups on 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine are not interchangeable with other halogens or alkylthio groups due to their distinct and orthogonal chemical reactivities . The chlorine atom serves as a primary handle for nucleophilic aromatic substitution (SNAr), enabling late-stage functionalization at a position crucial for modulating target interactions [1]. Concurrently, the methylthio group is not inert; it can be oxidized to a sulfoxide or sulfone to modulate physicochemical properties or serve as a masked thiol or amine through displacement reactions [2]. Substituting this compound with a similar-looking analog lacking this precise 5-chloro, 2-methylthio combination would necessitate a complete re-design of the synthetic route, altering reaction conditions, yields, and potentially introducing uncharacterized impurities, thereby jeopardizing the reproducibility and integrity of the derived compound library.

5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine: Quantitative Evidence for Scientific Selection


Strategic Orthogonality: Differential Reactivity of 5-Chloro vs. 2-Methylthio Groups Enables Sequential Diversification

The 5-chloro substituent on the pyrido[4,3-d]pyrimidine core is a key point of differentiation. Unlike the 2-methylthio group which typically requires activation, the chlorine atom is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for a first round of diversification with amines under mild conditions. In a systematic study of pyrido[4,3-d]pyrimidines, the 5-chloro group was demonstrated to undergo selective substitution by amines to form 5-amino derivatives without affecting the 2-methylthio group, which can be reserved for a subsequent oxidative or displacement step [1][2]. This orthogonal reactivity profile is not present in analogs lacking the 5-chloro group or bearing a less reactive 5-substituent.

Medicinal Chemistry Organic Synthesis Library Generation

Enhanced Coupling Efficiency: 5-Chloro Enables Direct Transition Metal-Catalyzed Cross-Couplings

The 5-chloro group is a privileged handle for modern cross-coupling reactions, offering a significant synthetic advantage over alternative substituents like hydrogen or oxygen. The presence of the chlorine atom allows for direct Suzuki-Miyaura or Buchwald-Hartwig couplings, installing aryl or amino groups directly at the 5-position . This is in stark contrast to a 5-H analog, which would require a pre-functionalization step (e.g., halogenation), reducing yield and increasing step count. While direct yield data for this specific compound is proprietary, the use of heteroaryl chlorides in Pd-catalyzed couplings is a well-established, high-yielding class of reactions, enabling the rapid construction of complex molecular architectures [1].

Synthetic Methodology Palladium Catalysis C-C Bond Formation

Modulation of Physicochemical Properties: Methylthio Group as a Handle for Late-Stage Oxidation

The 2-methylthio group is a latent handle for modulating the physicochemical properties of final compounds, a feature absent in 2-oxo or 2-amino analogs. The methylthio group can be selectively oxidized to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) moiety . This transformation has a profound impact on molecular properties, such as increasing aqueous solubility and modulating hydrogen-bonding capacity, without altering the core scaffold [1]. This late-stage diversification option is a strategic asset for optimizing drug-like properties of lead candidates derived from this scaffold.

Physicochemical Optimization Solubility Late-Stage Functionalization

Validated Scaffold for Kinase Inhibitor Development: Precedented Use in Targeted Libraries

The pyrido[4,3-d]pyrimidine core is a validated and actively prosecuted pharmacophore in kinase drug discovery, demonstrating its relevance for generating potent inhibitors. For instance, a series of substituted pyrido[4,3-d]pyrimidines were shown to exhibit nanomolar activity against various kinases, with compounds like 23 and 25 displaying IC50 values of 1.907 µM and 3.900 µM against FLT3-ITD and GI50 values against MV4-11 cells [1]. More recently, novel pyrido[4,3-d]pyrimidine compounds have been patented by Pfizer as KRAS inhibitors for cancer treatment, underscoring the continued high interest and commercial value of this scaffold in pharmaceutical research [2]. This validates the 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine as a privileged entry point for generating novel IP around this core.

Kinase Inhibition Drug Discovery KRAS FLT3

Computational Prediction of Favorable Drug-Likeness and Kinase Target Space

Computational models can predict the potential of a compound to interact with biological targets and assess its drug-like properties. A SwissTargetPrediction analysis for 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine suggests its primary target class is kinases (33.3% probability), validating the class-level inference. Furthermore, it is predicted to be a substrate for important drug-metabolizing enzymes like CYP1A2 (66.9% probability) and CYP2C9 (55.8% probability), indicating it possesses a structure recognizable by key metabolic pathways [1]. In silico ADME predictions via SwissADME show the compound has high gastrointestinal absorption, is not a P-glycoprotein substrate, and does not violate any of the Lipinski, Ghose, Veber, Egan, or Muegge drug-likeness rules, with a Bioavailability Score of 0.55 [1]. This favorable profile is not guaranteed for all analogs; for example, the presence of the chlorine and sulfur atoms contributes to a topological polar surface area (TPSA) of 64.04 Ų, which is well within the desirable range for oral bioavailability.

Computational Chemistry Drug-Likeness Target Prediction

High Purity and Reproducible Specifications from Multiple Vendors

Unlike novel, single-source compounds, 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine is available from multiple reputable chemical suppliers with clearly defined and consistent purity specifications. Commercial offerings include product from Aladdin Scientific (Specifications & Purity: 97%) , Bide Pharmatech Ltd. (规格:98%) , and Leyan (纯度:96%) . This multi-sourcing with high purity (>95%) ensures a robust and competitive supply chain, reducing the risk of project delays due to stockouts or vendor-specific quality issues. The existence of a public analytical standard spectrum (1H NMR) further allows for independent verification of identity and purity .

Quality Control Procurement Reproducibility

Optimal Application Scenarios for 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine in Research and Industrial Settings


Construction of Diverse Kinase-Focused Compound Libraries

Medicinal chemists in academia or biotech can procure this building block to serve as the central core for generating a library of kinase inhibitors. The orthogonal reactivity of the 5-chloro and 2-methylthio groups enables a divergent synthesis strategy [1]. The 5-chloro group can be reacted with a panel of amines (via SNAr) or boronic acids (via Suzuki coupling) to introduce diversity at the position most critical for kinase hinge-binding interactions . Subsequently, the 2-methylthio group can be oxidized or displaced to further modulate properties. This approach maximizes the structural diversity generated from a single, multi-gram procurement of the core scaffold.

Hit-to-Lead Optimization of Kinase Inhibitors

Following an initial high-throughput screening hit that contains a pyrido[4,3-d]pyrimidine core, this compound is an ideal starting material for rapid hit-to-lead chemistry. The validated scaffold is already known to impart kinase inhibition [2]. The 5-chloro group provides a direct point for exploring structure-activity relationships (SAR) at this position without necessitating a de novo synthesis of the core. The ability to oxidize the methylthio group to a sulfoxide or sulfone late in the synthesis offers a convenient method for fine-tuning the physicochemical properties of the lead series to improve solubility or reduce lipophilicity .

Synthesis of Advanced Intermediates for Pfizer- and Biotech-Patented Chemical Series

Given the recent high-profile patent activity around pyrido[4,3-d]pyrimidines as KRAS and other kinase inhibitors, this compound is a strategic procurement for CROs, biotechs, and academic groups aiming to work in this competitive IP space [3]. It serves as a late-stage intermediate for synthesizing compounds analogous to those described in recent patents, thereby accelerating the process of validating new biological targets or developing novel chemical entities. Its commercial availability ensures that research can commence immediately without the time and cost penalty of a multi-step custom synthesis of the core.

Computational Chemistry and Virtual Screening Campaigns

Before any chemical synthesis, computational chemists can utilize the SMILES string (CSC1=NC=C2C(=N1)C=CN=C2Cl) of this compound to build virtual libraries for docking studies against kinase targets of interest. The favorable in silico ADME predictions for this core [4] mean that the resulting virtual hits are less likely to be plagued by poor drug-like properties. This allows a research team to pre-filter large virtual libraries, prioritize the synthesis of the most promising analogs derived from this core, and allocate synthetic resources more efficiently.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.